3-(2-Methoxyethyl)phenol
Overview
Description
3-(2-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by a methoxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and fragrance industries.
Mechanism of Action
Target of Action
This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .
Mode of Action
As a phenolic compound, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Phenolic compounds, including 3-(2-Methoxyethyl)phenol, are known to be involved in various biochemical pathways. They are produced in plants through the shikimic acid pathway or the malonate/acetate pathway . Once ingested, these compounds can undergo various metabolic processes, including methylation, glucuronidation, and sulfation . The metabolites can then exert various biological effects, depending on their specific structures and properties.
Pharmacokinetics
Phenolic compounds in general are known to have good bioavailability due to their hydrophilic nature . They can be rapidly absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism of these compounds often involves phase II enzymes, leading to the formation of more polar metabolites that can be readily excreted .
Result of Action
Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are often attributed to their ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . In addition, the presence of other compounds, such as metal ions and proteins, can also affect its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2-Methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Subsequently, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of robust hydrogenation catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
3-(2-Methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethyl)phenol
- 2-(2-Methoxyethyl)phenol
- 3-(2-Piperidin-2-ylethyl)phenol
- 3-(pyridin-2-yloxy)phenol
Uniqueness
3-(2-Methoxyethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective or suitable .
Properties
IUPAC Name |
3-(2-methoxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYIABNYSBNFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411318 | |
Record name | 3-(2-methoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-01-8 | |
Record name | 3-(2-methoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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